molecular formula C24H20N4O3 B6559295 N-(4-acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 1021252-34-5

N-(4-acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No. B6559295
CAS RN: 1021252-34-5
M. Wt: 412.4 g/mol
InChI Key: CMSADHFLCXBVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, also known as 4-acetamidophenyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-1-acetamide (APQA), is a synthetic compound used in scientific research for its biochemical and physiological effects. It has been used in various experiments and studies to investigate the effects of this compound on various biological processes. APQA is a potent inhibitor of certain enzymes and has been used in laboratory experiments to study the mechanism of action of these enzymes.

Mechanism of Action

APQA is a potent inhibitor of certain enzymes and has been used in laboratory experiments to study the mechanism of action of these enzymes. It is believed that APQA binds to the active site of the enzyme, preventing the enzyme from performing its normal function. This inhibition of enzyme activity has been linked to various biochemical and physiological effects, such as decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
APQA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to decreased cell proliferation and increased apoptosis. It has also been shown to inhibit the production of certain hormones, such as corticosteroids, and to increase the production of other hormones, such as melatonin. Additionally, APQA has been shown to have anti-inflammatory and anti-oxidant effects in certain experiments.

Advantages and Limitations for Lab Experiments

The use of APQA in laboratory experiments has both advantages and limitations. One advantage is that it is a potent inhibitor of certain enzymes, allowing researchers to study the mechanism of action of these enzymes. Additionally, APQA can be synthesized relatively easily and is relatively stable, making it a useful compound for laboratory experiments. However, APQA is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of a natural compound. Additionally, APQA can be toxic at high concentrations and may cause adverse effects in certain experiments.

Future Directions

The future of APQA research is promising. One potential area of research is the use of APQA as a therapeutic agent for various diseases and conditions. Additionally, further research could be conducted to investigate the effects of APQA on various biochemical and physiological processes. Additionally, APQA could be used to develop new drugs or to improve existing drugs. Finally, further research could be conducted to investigate the potential side effects of APQA and to develop strategies for minimizing these side effects.

Synthesis Methods

APQA can be synthesized by a variety of methods. One common method of synthesis involves the reaction of N-(4-acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamidehenol with 2-oxo-4-phenyl-1,2-dihydroquinazoline-1-acetamide in the presence of an acid catalyst. The reaction takes place in a two-step process, with the first step involving the formation of an intermediate, and the second step involving the formation of the final product. The reaction is usually carried out in a solvent such as methanol or ethanol.

Scientific Research Applications

APQA has been used in numerous scientific research studies and experiments. It has been used to study the biochemical and physiological effects of this compound on various biological processes, such as enzyme inhibition and cell signaling. APQA has also been used to study the mechanism of action of certain enzymes and to investigate the effects of this compound on various diseases and conditions.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16(29)25-18-11-13-19(14-12-18)26-22(30)15-28-21-10-6-5-9-20(21)23(27-24(28)31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSADHFLCXBVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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